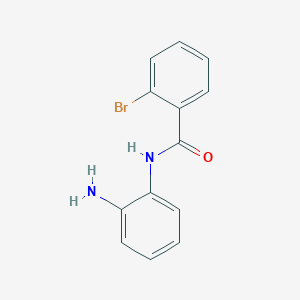

N-(2-Aminophenyl)-2-bromobenzamide

Description

N-(2-Aminophenyl)-2-bromobenzamide is a brominated benzamide derivative characterized by a 2-aminophenyl group attached to the benzamide core. This compound has garnered interest in medicinal chemistry due to its structural features, which enable interactions with biological targets such as histone deacetylases (HDACs) and transcription factors. Its molecular formula is C₁₃H₁₁BrN₂O, with a molecular weight of 291.15 g/mol . The presence of the bromine atom and the primary amine group contributes to its electronic properties, influencing solubility, reactivity, and binding affinity.

Properties

CAS No. |

121287-72-7 |

|---|---|

Molecular Formula |

C13H11BrN2O |

Molecular Weight |

291.14 g/mol |

IUPAC Name |

N-(2-aminophenyl)-2-bromobenzamide |

InChI |

InChI=1S/C13H11BrN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |

InChI Key |

PSGKDIKHDMPNNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Positional Isomerism: The placement of bromine and amino groups significantly impacts biological activity. For example, this compound shows HDAC inhibitory activity, whereas its isomer 2-Amino-N-(2-bromophenyl)benzamide lacks reported therapeutic data .

- Functional Group Effects: Replacing the amino group with a nitro group (e.g., N-(2-Nitrophenyl)-4-bromo-benzamide) reduces biological activity but enhances crystallographic stability due to stronger intermolecular interactions .

Findings :

- The 2-aminophenyl group in this compound is critical for HDAC1 inhibition, as seen in its low IC₅₀ values (~0.47 μM), comparable to the reference drug entinostat .

- Substituting the amino group with methoxy or nitro moieties (e.g., 4MNB) abolishes HDAC activity, emphasizing the necessity of the primary amine for target engagement .

Physicochemical and Crystallographic Properties

- Crystal Packing: Analogs like N-(2-Aminophenyl)-2-anilinobenzamide exhibit monoclinic crystal systems (space group Cc) with distinct hydrogen-bonding networks, influencing stability and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.